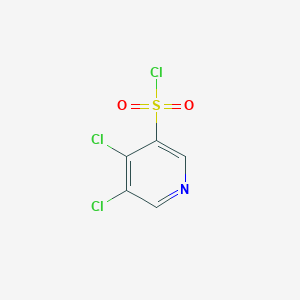

4,5-Dichloropyridine-3-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,5-Dichloropyridine-3-sulfonyl chloride” is a chemical compound with the molecular formula C5H2Cl3NO2S and a molecular weight of 246.50 g/mol . It is used in various applications in analytical and pharmaceutical industries.

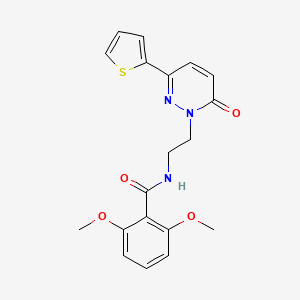

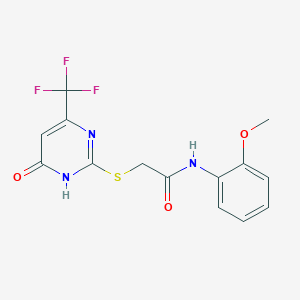

Molecular Structure Analysis

The molecular structure of “4,5-Dichloropyridine-3-sulfonyl chloride” consists of a pyridine ring substituted with two chlorine atoms and a sulfonyl chloride group .Scientific Research Applications

Synthesis of Hexahydroquinolines

Sulfonic acid-functionalized pyridinium chloride has been synthesized and characterized, demonstrating its utility as a highly efficient, homogeneous, and reusable catalyst for the preparation of hexahydroquinolines through one-pot multi-component condensation. This process highlights the versatility of sulfonic acid-functionalized ionic liquids in promoting chemical reactions under solvent-free conditions, contributing to the development of more sustainable chemical processes (Khazaei et al., 2013).

Antibacterial and Surface Activity

Research into the synthesis of 1,2,4-triazole derivatives, utilizing sulfur and pyridine-based compounds, has demonstrated their potential as biologically active heterocycles with antibacterial properties and as surface-active agents. This underscores the importance of sulfur and pyridine chemistry in the development of new materials with potential applications in medical and industrial fields (El-Sayed, 2006).

Novel Pyrazolo[3,4-B]pyridin-3-Ol Derivatives

The synthesis and characterization of novel pyrazolo[3,4-b]pyridin-3-ol derivatives, through reactions involving 2,6-dichloro-4-methylnicotinonitrile, illustrate the ongoing exploration of pyridine and sulfone chemistry for the development of compounds with potential pharmacological applications. X-ray crystal structure and computational studies of these derivatives provide valuable insights into their chemical properties and potential uses (Shen et al., 2014).

Catalysis for Tetrahydrobenzo[a]-xanthen-11-ones Synthesis

The novel ionic liquid sulfonic acid-functionalized pyridinium chloride has shown efficacy as a catalyst for the synthesis of tetrahydrobenzo[a]-xanthen-11-ones, indicating its broad applicability in facilitating chemical reactions. This research contributes to the field of catalysis, offering a sustainable and efficient approach for synthesizing complex organic compounds (Moosavi‐Zare et al., 2013).

Antioxidant Activity of Dihydropyridine Analogs

The synthesis and biological evaluation of dihydropyridine analogs have highlighted their potent antioxidant activities, suggesting their potential therapeutic applications in treating diseases associated with oxidative stress. Molecular docking and in silico ADMET properties further validate their promise as drug candidates (Sudhana & Jangampalli Adi, 2019).

properties

IUPAC Name |

4,5-dichloropyridine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3NO2S/c6-3-1-9-2-4(5(3)7)12(8,10)11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXHGORYRFDXNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)Cl)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2571950.png)

![2-iodo-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2571951.png)

![N1-benzyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2571955.png)

![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2571956.png)

![3-(2-fluorobenzyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571958.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2571961.png)

![[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-propylbenzoate](/img/structure/B2571965.png)

![7-hydroxy-N-(4-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2571966.png)

![5-[(3-fluorophenyl)methyl]-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2571971.png)